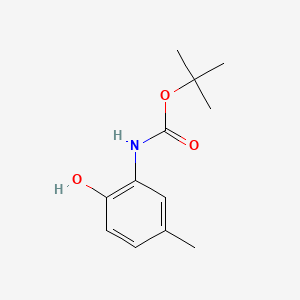

tert-butyl N-(2-hydroxy-5-methylphenyl)carbamate

描述

tert-Butyl N-(2-hydroxy-5-methylphenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with a hydroxyl group at the 2-position and a methyl group at the 5-position, with a tert-butoxycarbonyl (Boc) group directly attached to the nitrogen (). This compound is synthesized via the reduction of tert-butyl 5-methyl-2-oxobenzo[d]oxazole-3(2H)-carboxylate using NaBH₄ in ethanol, yielding a white solid (72–77% purity) . The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes.

属性

IUPAC Name |

tert-butyl N-(2-hydroxy-5-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8-5-6-10(14)9(7-8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQYSZHSAWUZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Tert-butyl N-(2-hydroxy-5-methylphenyl)carbamate can be synthesized through several methods. One common method involves the reaction of 2-hydroxy-5-methylphenylamine with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

化学反应分析

Types of Reactions

Tert-butyl N-(2-hydroxy-5-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

科学研究应用

Tert-butyl N-(2-hydroxy-5-methylphenyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

Industry: The compound is employed in the production of agrochemicals, polymers, and other industrial products.

作用机制

The mechanism of action of tert-butyl N-(2-hydroxy-5-methylphenyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups. The compound can be removed under acidic conditions, regenerating the free amine .

相似化合物的比较

Key Observations :

- Ring Systems : The target compound uses a phenyl ring, while others incorporate heterocycles (pyridine, pyrimidine, thiazole) . Heterocycles often enhance bioavailability in pharmaceuticals.

- Substituent Position : The 2-hydroxy-5-methyl pattern in the target compound contrasts with electron-withdrawing groups (e.g., Cl, CHO in ) or electron-donating groups (e.g., OCH₃ in ), which influence reactivity and solubility.

- Boc Attachment : Direct attachment to the phenyl nitrogen (target compound) vs. methylene linkage () alters steric and electronic profiles.

Key Observations :

- The target compound is synthesized via a reduction pathway, while others employ cross-coupling () or reductive amination ().

- Yields vary significantly (16–77%), influenced by substituent complexity and reaction conditions .

Stability and Reactivity

- Deprotection : The Boc group in the target compound is stable under basic conditions but cleaved under acidic conditions (e.g., HCl/EtOAc). highlights selective deprotection using NaBH₄, contrasting with compounds requiring harsher conditions .

- Solubility : Hydroxyl and methyl groups enhance aqueous solubility compared to halogenated derivatives ().

生物活性

tert-butyl N-(2-hydroxy-5-methylphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a hydroxymethyl-substituted phenyl moiety. The synthesis typically involves the reaction of 2-hydroxy-5-methylphenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine, yielding the desired carbamate product with good yields.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of neuroprotection and anti-inflammatory effects. It has shown promise as an inhibitor of butyrylcholinesterase (BChE), which is relevant for conditions such as Alzheimer's disease.

- Cholinesterase Inhibition : The compound exhibits selective inhibition of BChE, which is crucial for maintaining acetylcholine levels in the brain. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive functions.

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways by reducing pro-inflammatory cytokines like TNF-α and IL-6 in cell cultures exposed to amyloid beta (Aβ) peptides .

Case Studies

- Neuroprotective Effects : In vitro studies demonstrated that the compound protects astrocytes from Aβ-induced cell death by reducing oxidative stress markers and inflammatory cytokines. Specifically, it reduced TNF-α production significantly compared to controls .

- In Vivo Studies : In animal models, the administration of this compound resulted in improved cognitive performance on memory tasks, correlating with its cholinesterase inhibitory activity .

Data Tables

| Activity | IC50 (µM) | Mechanism |

|---|---|---|

| Butyrylcholinesterase Inhibition | 0.004 | Competitive inhibition |

| TNF-α Reduction | 0.020 | Anti-inflammatory effect |

常见问题

Q. What are the recommended synthetic routes for tert-butyl N-(2-hydroxy-5-methylphenyl)carbamate, and what experimental conditions optimize yield?

The compound is typically synthesized via condensation of tert-butyl carbamate precursors with substituted phenols. For example, coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used to activate carboxylic acids for amide bond formation . Reaction optimization often involves anhydrous tetrahydrofuran (THF) under reflux conditions (60–80°C) for 24–72 hours, with yields improved by stoichiometric control of reagents and inert atmospheres (N₂/Ar) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR (¹H/¹³C): Key markers include the tert-butyl group (δ ~1.3 ppm for ¹H; δ ~28–30 ppm for ¹³C) and the carbamate carbonyl (δ ~155–160 ppm in ¹³C). Aromatic protons from the 2-hydroxy-5-methylphenyl moiety appear as distinct doublets (δ ~6.5–7.5 ppm) .

- IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H/O-H stretch) confirm carbamate and phenolic groups .

- Mass Spectrometry: Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., 251.3 g/mol for C₁₂H₁₇NO₃) .

Q. What safety protocols are essential when handling tert-butyl carbamate derivatives in the lab?

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Ventilation: Ensure local exhaust ventilation to mitigate inhalation risks, as carbamates may release volatile byproducts .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic or reactivity analyses of tert-butyl carbamate derivatives?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs provides unambiguous structural confirmation. For example, hydrogen-bonding patterns (e.g., O-H···O/N interactions) observed in crystal packing can explain discrepancies in NMR peak splitting or unexpected reactivity . Tools like ORTEP-3 aid in visualizing torsional angles and molecular conformations, clarifying steric effects that influence reactivity .

Q. What strategies address low reproducibility in carbamate coupling reactions, and how can mechanistic studies guide optimization?

- Reaction Monitoring: Use in-situ FTIR or LC-MS to track intermediate formation (e.g., active esters) and identify side reactions (e.g., hydrolysis) .

- Solvent/Base Screening: Polar aprotic solvents (DMF, DMSO) enhance carbamate stability, while hindered bases (DIEA) minimize racemization in chiral derivatives .

- Kinetic Studies: Variable-temperature NMR or stopped-flow techniques can reveal rate-limiting steps, such as nucleophilic attack on the activated carbonyl .

Q. How do substituents on the phenyl ring (e.g., 5-methyl vs. 5-fluoro) impact the compound’s solid-state packing and solubility?

- Methyl Groups: Enhance hydrophobicity and π-π stacking, reducing aqueous solubility but improving crystallinity. SCXRD studies show methyl groups contribute to van der Waals interactions in lattice structures .

- Electron-Withdrawing Groups (e.g., F): Increase polarity and hydrogen-bond acceptor capacity, improving solubility in polar solvents (e.g., DMSO) but potentially destabilizing crystals .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。